H-Lys-Arg-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N6O3/c13-6-2-1-4-8(14)10(19)18-9(11(20)21)5-3-7-17-12(15)16/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBGTPKLVJEOBE-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567683 | |

| Record name | L-Lysyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lysylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29586-66-1 | |

| Record name | L-Lysyl-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029586661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-LYSYL-L-ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX25W9VLX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lysylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

H-Lys-Arg-OH: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Lys-Arg-OH, or Lysyl-Arginine, is a dipeptide composed of the essential amino acids L-lysine and L-arginine. As a naturally occurring metabolite, this peptide is implicated in various physiological processes.[1][2] Its highly basic nature, owing to the side chains of its constituent amino acids, dictates its physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, purification, and known biological roles of H-Lys-Arg-OH, with a focus on its involvement in the mTOR signaling pathway.

Chemical Structure and Identification

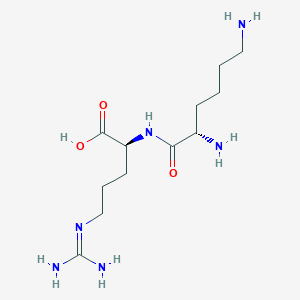

The chemical structure of H-Lys-Arg-OH features a peptide bond linking the alpha-carboxyl group of lysine to the alpha-amino group of arginine. The molecule possesses a free amino group at the N-terminus (from lysine), a free carboxyl group at the C-terminus (from arginine), and two basic side chains: the ε-amino group of lysine and the guanidinium group of arginine.

Figure 1: Chemical Structure of H-Lys-Arg-OH

Caption: 2D structure of H-Lys-Arg-OH.

Physicochemical Properties

The physicochemical properties of H-Lys-Arg-OH are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for developing analytical and purification methods.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆N₆O₃ | [1] |

| Molecular Weight | 302.37 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | [1] |

| CAS Number | 29586-66-1 | [1] |

| pKa (α-COOH) | ~2.2 | Estimated |

| pKa (α-NH₃⁺) | ~9.0 | Estimated |

| pKa (Lysine side chain) | ~10.5 | Estimated |

| pKa (Arginine side chain) | ~12.5 | Estimated |

| Isoelectric Point (pI) | ~11.0 | Calculated |

| LogP | -4.7 (Computed) | [1] |

| Solubility | Soluble in water. The TFA salt form exhibits enhanced water solubility. | [3] |

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of H-Lys-Arg-OH can be efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] The following is a general protocol.

Workflow for Solid-Phase Peptide Synthesis of H-Lys-Arg-OH

Caption: General workflow for the SPPS of H-Lys-Arg-OH.

Methodology:

-

Resin Preparation: A suitable resin for a C-terminal carboxylic acid, such as Wang resin, is swelled in a non-polar solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling (Arginine): The first amino acid, Fmoc-Arg(Pbf)-OH, is activated using a coupling reagent (e.g., HBTU/DIPEA) and coupled to the resin. The Pbf protecting group on the arginine side chain prevents side reactions.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of arginine is removed using a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling (Lysine): The second amino acid, Fmoc-Lys(Boc)-OH, is activated and coupled to the deprotected N-terminus of the resin-bound arginine. The Boc group protects the lysine side chain.

-

Final Fmoc Deprotection: The Fmoc group is removed from the N-terminus of lysine.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the Pbf and Boc side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[6]

-

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed to remove scavengers and byproducts.[4]

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final product as a white powder.

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Due to the basic nature of H-Lys-Arg-OH, RP-HPLC with an acidic mobile phase is the standard method for purification.[7][8]

Methodology:

-

Column: A preparative C18 column is typically used.

-

Mobile Phase:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. A shallow gradient is often employed for better resolution.

-

Detection: The peptide is detected by UV absorbance at 210-220 nm.[7]

-

Fraction Collection: Fractions corresponding to the major peak are collected.

-

Analysis: The purity of the collected fractions is confirmed by analytical RP-HPLC and the identity is verified by mass spectrometry.

-

Lyophilization: Pure fractions are pooled and lyophilized.

Biological and Pharmacological Properties

H-Lys-Arg-OH is a dipeptide with emerging biological significance. Its constituent amino acids, lysine and arginine, are known to be involved in a variety of cellular processes.

Role in mTOR Signaling Pathway

Recent studies have highlighted the role of both lysine and arginine in the regulation of the mechanistic target of rapamycin (mTOR) signaling pathway.[9][10] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[9] Arginine, in particular, has been identified as a direct activator of mTOR.[11][12] The activation of the mTOR pathway by these amino acids can promote muscle hypertrophy.[9][10]

Diagram of the mTOR Signaling Pathway Activated by Lysine and Arginine

Caption: Simplified mTOR signaling pathway activated by H-Lys-Arg-OH.

This signaling cascade suggests that H-Lys-Arg-OH could play a role in anabolic processes, making it a molecule of interest in fields such as sports nutrition and regenerative medicine.

Involvement in Nitric Oxide Synthesis

Arginine is the direct precursor for the synthesis of nitric oxide (NO), a critical signaling molecule, in a reaction catalyzed by nitric oxide synthase (NOS).[13][14][15] Lysine can act as a competitive inhibitor of the cationic amino acid transporters (CATs) that are responsible for arginine uptake into cells.[16] Therefore, the Lys-Arg dipeptide could have complex effects on NO production, potentially influencing both substrate availability and transport.

Clinical Significance

L-lysyl-L-arginine is currently under investigation in a clinical trial to evaluate its efficacy and safety in patients with advanced gastroenteropancreatic neuroendocrine tumors (GEP-NET).[1] This highlights the potential therapeutic applications of this dipeptide.

Conclusion

H-Lys-Arg-OH is a dipeptide with distinct physicochemical properties stemming from its basic amino acid composition. Standard solid-phase synthesis and HPLC purification methods can be employed for its production. Emerging research points towards its significant role in regulating key cellular signaling pathways such as the mTOR pathway, with potential implications for muscle growth and other physiological processes. Further investigation into its biological functions and therapeutic potential is warranted.

References

- 1. L-lysyl-L-arginine | C12H26N6O3 | CID 15061422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Arginyllysine | C12H26N6O3 | CID 6427006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 6. benchchem.com [benchchem.com]

- 7. bachem.com [bachem.com]

- 8. scispace.com [scispace.com]

- 9. Making sure you're not a bot! [iastatedigitalpress.com]

- 10. Arginine and Lysine Promote Skeletal Muscle Hypertrophy by Regulating the mTOR Signaling Pathway in Bovine Myocytes [agris.fao.org]

- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 12. Arginine Signaling and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. L-lysine decreases nitric oxide production and increases vascular resistance in lungs isolated from lipopolysaccharide-treated neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of Lysyl-Arginine Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide lysyl-arginine (Lys-Arg or KR), composed of two basic amino acids, is a molecule of interest in biochemistry and pharmacology. While the individual roles of lysine and arginine in cellular processes are well-documented, the specific biological functions of the free Lys-Arg dipeptide are less characterized. However, a significant body of research has focused on a peptidomimetic derived from lysine and arginine that demonstrates potent biological activity by mimicking the Arg-Gly-Asp (RGD) cell adhesion sequence. This guide provides an in-depth look at the known biological functions, experimental data, and relevant protocols associated with the Lys-Arg dipeptide and its derivatives, with a primary focus on its role in cell adhesion and its potential in drug development.

Core Biological Function: RGD Mimicry and Integrin-Mediated Cell Adhesion

The most prominent biological function attributed to a Lys-Arg-based molecule is its ability to act as a peptidomimetic of the RGD sequence. The RGD motif is a critical cell recognition site found in many extracellular matrix (ECM) proteins, and it mediates cell attachment by binding to integrin receptors on the cell surface.

A synthesized peptidomimetic, 2-amino-6-[(2-amino-5{guanidino}pentanoyl) amino] hexanoic acid, created from lysine and arginine, has been shown to promote integrin-mediated cell adhesion.[1] When this Lys-Arg peptidomimetic is immobilized on a solid substrate, it facilitates cell attachment in a manner similar to surfaces coated with the RGD-containing peptide, GRGDSP.[1] This interaction is competitively inhibited by soluble RGD peptides, confirming that the Lys-Arg peptidomimetic engages with the same integrin binding sites.[1]

This RGD mimicry has significant implications for tissue engineering and the development of biomaterials that can support cell adhesion, proliferation, and long-term growth.[2]

Signaling Pathway

The binding of the Lys-Arg peptidomimetic to integrins is expected to initiate intracellular signaling cascades analogous to those triggered by natural RGD-containing ligands. This pathway is fundamental to cell survival, growth, and migration.

Quantitative Data

Currently, there is a lack of extensive quantitative data in the public domain specifically for the free Lys-Arg dipeptide's biological interactions. The available data primarily relates to the RGD peptidomimetic and larger peptides containing Lys-Arg sequences.

| Parameter | Molecule | Value | Assay | Reference |

| Cell Adhesion | Lys-Arg Peptidomimetic | Similar to GRGDSP | Fibroblast Adhesion Assay | [1] |

| Proteolytic Stability | Lys-Arg Peptidomimetic | Highly Stable | Protease Degradation Assay | [1] |

Other Potential Biological Roles

While the RGD mimicry is the most clearly defined function, the presence of lysine and arginine suggests other potential biological activities for the Lys-Arg dipeptide, drawing from the known functions of its constituent amino acids and related peptides.

-

Antimicrobial Activity : Peptides rich in arginine and lysine are known for their antimicrobial properties.[3] These cationic peptides can interact with and disrupt negatively charged bacterial membranes.

-

Wound Healing : Arginine is a precursor for nitric oxide and polyamines, which are crucial for collagen deposition and cell proliferation during wound healing.[4][5][6] Lysine is also essential for collagen cross-linking. While not directly demonstrated for the dipeptide, it is a plausible area of investigation.

Experimental Protocols

Cell Adhesion Assay

This protocol is adapted from methodologies used to assess cell adhesion to peptide-coated surfaces.[2]

Objective: To determine the ability of immobilized Lys-Arg dipeptide or peptidomimetic to support cell adhesion.

Methodology:

-

Surface Preparation:

-

Chemically derivatize polyacrylamide gel surfaces with N-succinimidyl active esters.

-

Covalently immobilize the Lys-Arg dipeptide or peptidomimetic onto the activated gel surfaces at varying concentrations (e.g., 0-20 nmol/cm²).

-

Use a non-adhesive peptide as a negative control.

-

-

Cell Seeding:

-

Plate fibroblast cells (e.g., Balb/c 3T3) onto the peptide-derivatized surfaces in a serum-free medium.

-

Incubate for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator.

-

-

Quantification of Adhesion:

-

Gently wash the surfaces to remove non-adherent cells.

-

Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cells with a dye such as crystal violet.

-

Elute the dye and measure the absorbance at a specific wavelength (e.g., 595 nm) to quantify the number of adherent cells.

-

Proteolytic Stability Assay

This protocol is a generalized method to assess the stability of peptides in a biological matrix.[7]

Objective: To evaluate the resistance of the Lys-Arg dipeptide or peptidomimetic to enzymatic degradation.

Methodology:

-

Incubation:

-

Incubate the Lys-Arg dipeptide or peptidomimetic at a known concentration in fresh blood, serum, or plasma at 37°C.

-

Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Sample Preparation:

-

Stop the enzymatic reaction by adding a precipitation agent (e.g., ethanol/acetonitrile mixture).

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing the remaining peptide.

-

-

Analysis:

-

Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Detect the peptide by monitoring absorbance at 214 nm.

-

Quantify the peak area corresponding to the intact peptide at each time point relative to the zero time point to determine the degradation rate and half-life.

-

Drug Development and Clinical Relevance

The Lys-Arg dipeptide is currently under investigation in a clinical trial (NCT03972488) for its use in patients with advanced gastroenteropancreatic neuroendocrine tumors (GEP-NET).[8] In this context, it is likely used to protect the kidneys during peptide receptor radionuclide therapy (PRRT), a role often filled by infusions of lysine and arginine.

The high stability of the Lys-Arg peptidomimetic against proteolysis makes it an attractive candidate for therapeutic applications where RGD-mediated cell adhesion is desired.[1] This includes the development of coatings for medical implants to improve biocompatibility and tissue integration, as well as in therapeutic strategies for wound healing and tissue regeneration.[4][9]

Conclusion

The primary, well-characterized biological function of a lysyl-arginine-derived molecule is its action as a potent and stable RGD peptidomimetic that promotes integrin-mediated cell adhesion. While the free Lys-Arg dipeptide is a known metabolite and is used in clinical settings, its specific signaling roles and biological activities remain an area for further investigation. The inherent properties of its constituent amino acids suggest potential, yet unconfirmed, roles in antimicrobial defense and wound healing. Future research is needed to fully elucidate the biological functions of the free lysyl-arginine dipeptide and to harness the therapeutic potential of its more stable peptidomimetic derivatives.

References

- 1. A bioconjugate of Lys and Arg mimics biological activity of the Arg-Gly-Asp peptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Covalent attachment of an Arg-Gly-Asp sequence peptide to derivatizable polyacrylamide surfaces: support of fibroblast adhesion and long-term growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Arginine supplementation and wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arginine and Wound Healing | Article | NursingCenter [nursingcenter.com]

- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 8. L-lysyl-L-arginine | C12H26N6O3 | CID 15061422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Self-assembled Arginine-Glycine-Aspartic Acid Mimic Peptide Hydrogels as Multifunctional Biomaterials for Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of H-Lys-Arg-OH: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The tripeptide H-Lys-Arg-OH, composed of the amino acids Lysine and Arginine, represents a fundamental building block in the landscape of peptide science. While not as extensively studied as a standalone signaling molecule, its history is intrinsically linked to the foundational advancements in peptide chemistry, protein sequencing, and our understanding of enzymatic processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and evolving understanding of H-Lys-Arg-OH, tailored for the scientific community.

Early Context: The Dawn of Peptide Science

The story of H-Lys-Arg-OH begins within the broader history of peptide research. The early 20th century marked a pivotal period in biochemistry with Emil Fischer's groundbreaking work. In 1901, he reported the synthesis of the first dipeptide, glycylglycine, and a few years later, in 1902, he and Franz Hofmeister independently proposed the revolutionary concept of the peptide bond—the amide linkage connecting amino acids to form proteins.[1][2] This laid the theoretical and practical groundwork for the synthesis and study of all peptides, including H-Lys-Arg-OH.

The subsequent decades saw a burgeoning of research into protein structure and function. A significant milestone was the development of methods to break down proteins into smaller, more manageable peptide fragments for analysis. The discovery and characterization of proteolytic enzymes, such as trypsin, which specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues, were crucial.[3] This enzymatic specificity meant that Lys-Arg sequences would be common products of protein digestion, making their identification and characterization a key aspect of early protein sequencing efforts.

The Advent of Synthesis and Identification

While a definitive "discovery" paper for the isolated tripeptide H-Lys-Arg-OH is not readily identifiable in historical records, its synthesis became feasible with the advancements in peptide chemistry. The development of protecting groups for amino acid side chains and the refinement of coupling reagents were critical steps.

Early Synthetic Approaches

The first chemical synthesis of peptides was performed in solution, a laborious process that involved the stepwise addition of protected amino acids.[2][4] The synthesis of a tripeptide like H-Lys-Arg-OH would have involved protecting the amino and carboxyl groups of the individual lysine and arginine amino acids, activating the carboxyl group of lysine, coupling it to arginine, and then repeating the process to add the final amino acid, followed by deprotection.

The Merrifield Revolution: Solid-Phase Peptide Synthesis

A paradigm shift in peptide synthesis occurred in the early 1960s with the invention of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield, a discovery for which he was awarded the Nobel Prize in Chemistry in 1984.[5] This technique, where the peptide is assembled on an insoluble polymer support, dramatically simplified and accelerated the synthesis process. The first automated peptide synthesizer was developed based on this methodology in the mid-1960s.[2] It is highly probable that H-Lys-Arg-OH, as a simple tripeptide, was synthesized using these early manual or automated SPPS methods, likely as a model compound or as part of a larger research effort into peptide chemistry.

Characterization and Analysis: The Chemist's Toolkit

The confirmation of the structure and purity of synthesized H-Lys-Arg-OH, as with any peptide, relied on the development of sophisticated analytical techniques.

Chromatography

The ability to separate and purify peptides was fundamental to their study. Early chromatographic techniques, including paper and column chromatography, were instrumental in isolating dipeptides and other small peptides from complex mixtures, such as those resulting from protein hydrolysis.[6] The development of high-performance liquid chromatography (HPLC) in the 1970s provided a powerful tool for the high-resolution separation and purification of peptides like H-Lys-Arg-OH.[5]

Mass Spectrometry

Mass spectrometry (MS) has been a cornerstone of peptide and protein analysis. Early applications in the mid-20th century were limited to smaller, more volatile molecules. However, the development of "soft" ionization techniques, namely Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) in the 1980s, revolutionized the analysis of biomolecules.[7][8] These methods allowed for the accurate mass determination of peptides and, when coupled with tandem mass spectrometry (MS/MS), could be used to determine their amino acid sequence.

Table 1: Mass Spectrometric Data for H-Lys-Arg-OH

| Parameter | Value |

| Molecular Formula | C₁₈H₃₅N₉O₄ |

| Monoisotopic Mass | 445.2816 g/mol |

| Average Mass | 445.54 g/mol |

Note: The exact mass may vary slightly depending on the isotopic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy emerged as a powerful tool for elucidating the three-dimensional structure of molecules in solution. The first NMR spectrum of a protein was recorded in the late 1950s.[9] While a simple tripeptide like H-Lys-Arg-OH would not have a complex folded structure, NMR would have been used to confirm its covalent structure and study the conformation of its backbone and side chains. Early NMR studies of peptides focused on understanding the fundamental properties of the peptide bond and the influence of amino acid side chains on local conformation.[10][11]

Biological Significance and Modern Context

While H-Lys-Arg-OH itself is not widely recognized as a primary signaling molecule, the Lys-Arg motif is of immense biological importance.

-

Enzymatic Cleavage Sites: As mentioned, the Lys-Arg sequence is a primary recognition and cleavage site for the enzyme trypsin. This has been fundamental to protein sequencing and is a key step in "bottom-up" proteomics, where proteins are digested into peptides for mass spectrometric analysis.[3]

-

Protein Processing: Many bioactive peptides and hormones are synthesized as larger precursor proteins (prohormones or propeptides) that are subsequently cleaved at specific sites, often containing basic amino acid pairs like Lys-Arg, to release the active molecule.

-

Antimicrobial Peptides: Lysine and arginine residues are frequently found in antimicrobial peptides (AMPs). Their positively charged side chains are crucial for interacting with and disrupting the negatively charged membranes of bacteria.[12][13]

-

Metabolite: The dipeptide L-lysyl-L-arginine is recognized as a metabolite.[14]

Experimental Protocols

The synthesis and analysis of H-Lys-Arg-OH would follow standard and well-established laboratory procedures.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The chemical synthesis of H-Lys-Arg-OH is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: A simplified workflow for the solid-phase synthesis of H-Lys-Arg-OH.

Detailed Steps:

-

Resin Preparation: An appropriate solid support, such as a Rink Amide or Wang resin, is swelled in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: The first protected amino acid, Fmoc-Arg(Pbf)-OH, is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound arginine using a solution of piperidine in DMF.

-

Second Amino Acid Coupling: The next protected amino acid, Fmoc-Lys(Boc)-OH, is activated and coupled to the deprotected N-terminus of the resin-bound arginine.

-

Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal lysine.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Pbf on Arg and Boc on Lys) are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: The purity and identity of the final H-Lys-Arg-OH product are confirmed by analytical HPLC and mass spectrometry.

Enzymatic Generation and Identification

The generation of H-Lys-Arg-OH from a protein source for analytical purposes involves enzymatic digestion followed by separation and identification.

Caption: Workflow for generating and identifying H-Lys-Arg-OH from a protein.

Conclusion

The history of the tripeptide H-Lys-Arg-OH is not one of a singular, celebrated discovery but rather a narrative woven into the fabric of peptide science's evolution. Its existence was implied by the discovery of its constituent amino acids and the peptide bond. Its synthesis became a reality with the development of robust chemical methods, and its identification from natural sources was made possible by the advent of specific enzymatic cleavage and sophisticated analytical instrumentation. While it may not be a headline-grabbing molecule, H-Lys-Arg-OH serves as a testament to the fundamental principles of peptide chemistry and its enduring importance in our quest to understand the molecular basis of life.

References

- 1. biolife-science.com [biolife-science.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchpublish.com [researchpublish.com]

- 5. peptide.com [peptide.com]

- 6. Separation and identification of dipeptides by paper and column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biotage.com [biotage.com]

- 9. L-lysyl-L-arginine | C12H26N6O3 | CID 15061422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of naturally inspired antimicrobial peptides using deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. L-lysine: Its antagonism with L-arginine in controlling viral infection. Narrative literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. digital.library.unt.edu [digital.library.unt.edu]

The Pivotal Role of the Lys-Arg (KR) Sequence in Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide sequence Lysine-Arginine (KR), composed of two basic amino acids, is a critical motif in a vast array of protein interactions and cellular processes. Its unique physicochemical properties, including a positive charge at physiological pH and the distinct structural characteristics of its constituent residues, dictate its involvement in a multitude of functions ranging from protein stability and solubility to specific recognition sites for post-translational modifications and proteolytic cleavage. This technical guide provides an in-depth exploration of the structural and functional significance of the KR sequence, its role in key signaling pathways, and detailed experimental methodologies for its investigation. Quantitative data from various studies are summarized to offer a comparative perspective on the binding affinities and kinetics involving this crucial dipeptide motif. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and target KR-mediated protein interactions.

Structural and Functional Significance of the Lys-Arg Sequence

Lysine (Lys, K) and Arginine (Arg, R) are both positively charged amino acids, a feature that underpins their frequent location on protein surfaces where they can engage in electrostatic interactions.[1] Despite this shared characteristic, their side chains possess distinct structural and chemical properties that lead to different functional roles in protein interactions.

1.1. Differential Contributions to Protein Stability and Solubility

While both lysine and arginine contribute to the overall positive charge of a protein, their impact on protein stability and solubility differs. Arginine's guanidinium group, with its ability to form a more extensive network of hydrogen bonds and salt bridges, is often over-represented in functional protein-protein and protein-nucleic acid interfaces.[2][3] This property also contributes to arginine's role in stabilizing protein structures.[1] Conversely, a higher lysine-to-arginine ratio is often associated with increased protein solubility.[1][2][3] This suggests that while arginine is favored for creating specific, stable interactions, lysine is preferred in regions where high concentrations and solubility are required.[2][3]

1.2. The KR Motif as a Recognition Site

The Lys-Arg sequence itself often serves as a specific recognition motif for various cellular processes.

Post-Translational Modifications (PTMs)

Both lysine and arginine are subject to a wide range of post-translational modifications (PTMs) that can modulate protein function, localization, and interactions.[4][5][6][7][8] Lysine can undergo acetylation, methylation, ubiquitination, and succinylation, among others, while arginine can be methylated or converted to citrulline.[5][7] The presence of a KR sequence can influence the accessibility of these residues to modifying enzymes, thereby acting as a regulatory hotspot. For instance, the modification of one residue within the KR motif can allosterically affect the modification of the adjacent residue or alter the binding surface for interacting proteins.

Proteolytic Cleavage

The KR sequence is a well-established cleavage site for several proteases. This is particularly important in the processing of precursor proteins into their mature, active forms.

-

Trypsin: This digestive enzyme cleaves peptide chains at the carboxyl side of lysine and arginine residues.[9]

-

KEX2 Protease: In yeast and other eukaryotes, the KEX2 family of proprotein convertases recognizes and cleaves at the C-terminus of dibasic sites, with KR being a canonical recognition sequence.[10] This is crucial for the maturation of many secreted proteins and peptide hormones.

-

Other Endoproteinases: Endoproteinase Arg-C specifically cleaves at the C-terminal side of arginine residues.[11]

The specificity of these proteases for the KR motif is fundamental to numerous biological processes, including hormone activation, zymogen processing, and viral protein maturation.

Role of the Lys-Arg Sequence in Signaling Pathways

The KR motif is integral to the regulation of several critical signaling pathways, often by mediating protein-protein interactions that are essential for signal propagation.

2.1. VCP/p97-Mediated Protein Quality Control

An arginine/lysine-rich motif is a key recognition site for the molecular chaperone Valosin-Containing Protein (VCP/p97).[12] VCP/p97 is involved in a multitude of cellular processes, including protein degradation through the ubiquitin-proteasome system. The interaction between the KR-containing motif in a substrate protein and VCP/p97 can modulate the substrate's aggregation and degradation. For example, in the context of the polyglutamine protein ataxin-3, a KR-rich motif serves as a VCP interaction site, and this interaction influences the fibrillogenesis of pathogenic forms of ataxin-3.[12]

2.2. Akt/mTOR Signaling Pathway

The levels of intracellular arginine and lysine can influence the Akt/mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[13] Both amino acids have been shown to activate the mTOR pathway, leading to increased protein biosynthesis and potentially contributing to processes like skeletal muscle hypertrophy.[13] This regulation is crucial for cellular responses to nutrient availability.

Quantitative Analysis of KR-Mediated Interactions

The strength of protein interactions involving the KR motif can be quantified using various biophysical techniques. The dissociation constant (KD) is a common metric for binding affinity, with lower values indicating a stronger interaction.

| Interacting Partners | KR-containing Peptide/Protein | Experimental Method | Binding Affinity (KD) | Reference |

| MDM2SWIB domain | p53-derived peptide | Systematic Intracellular Motif-Binding Analysis (SIMBA) | ~5-100 µM | [14][15] |

| Tankyrase ARC domain | 3BP2-derived peptide | In vitro binding assay | ~10-fold stronger than NUMB peptide | [15] |

| Cation-π Interactions | Lysine-Arene | Quantum Chemical Calculations | 3.6 kcal mol-1 (in dielectric medium) | [16] |

| Cation-π Interactions | Arginine-Arene | Quantum Chemical Calculations | 3.2 kcal mol-1 (in dielectric medium) | [16] |

Note: The binding affinities can vary significantly depending on the specific protein context and experimental conditions.

Experimental Protocols for Studying KR Interactions

A variety of experimental methods can be employed to investigate the role of the KR sequence in protein interactions. The choice of method depends on the specific research question, such as identifying interaction partners, quantifying binding affinities, or analyzing cleavage events.

4.1. Co-Immunoprecipitation (Co-IP) to Identify Interaction Partners

Co-IP is a widely used technique to identify proteins that interact with a protein of interest (the "bait") in a cellular context.

Protocol:

-

Cell Lysis: Lyse cells expressing the bait protein containing the KR sequence using a non-denaturing lysis buffer to preserve protein complexes.

-

Pre-clearing: Incubate the cell lysate with control beads (e.g., Protein A/G agarose) to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein.

-

Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-bait protein-prey protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against a suspected interacting protein ("prey") or by mass spectrometry to identify unknown interaction partners.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lysine and Arginine Content of Proteins: Computational Analysis Suggests a New Tool for Solubility Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Post-translational modification of proteins by arginine and lysine following crush injury and during regeneration of rat sciatic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jpt.com [jpt.com]

- 6. Systematic Characterization of Lysine Post-translational Modification Sites Using MUscADEL | Springer Nature Experiments [experiments.springernature.com]

- 7. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysine Post-Translational Modifications [chomixbio.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. research.monash.edu [research.monash.edu]

- 11. peakproteins.com [peakproteins.com]

- 12. An arginine/lysine‐rich motif is crucial for VCP/p97‐mediated modulation of ataxin‐3 fibrillogenesis | The EMBO Journal [link.springer.com]

- 13. Making sure you're not a bot! [iastatedigitalpress.com]

- 14. A quantitative intracellular peptide-binding assay reveals recognition determinants and context dependence of short linear motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A quantitative intracellular peptide binding assay reveals recognition determinants and context dependence of short linear motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cation–π interactions in protein–ligand binding: theory and data-mining reveal different roles for lysine and arginine - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04905F [pubs.rsc.org]

H-Lys-Arg-OH: An In-depth Technical Guide on its Cellular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Lys-Arg-OH, composed of L-lysine and L-arginine, is a molecule of significant interest in cellular biology and drug development due to the established bioactive roles of its constituent amino acids. While direct, in-depth research on the specific mechanism of action of the H-Lys-Arg-OH dipeptide is limited, a comprehensive understanding of its likely cellular effects can be extrapolated from the extensive studies on L-lysine, L-arginine, and the general properties of short cationic peptides. This technical guide synthesizes the available evidence to present a putative mechanism of action for H-Lys-Arg-OH, focusing on its impact on key cellular signaling pathways, its potential as a cell-penetrating and antimicrobial agent, and its influence on specialized cell types.

Core Cellular Mechanisms of Action

The biological activity of H-Lys-Arg-OH is predicted to be multifaceted, primarily driven by the cationic and bioactive nature of its lysine and arginine residues.

Activation of the mTOR Signaling Pathway

A substantial body of evidence indicates that both L-lysine and L-arginine are potent activators of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][2] The mTOR complex 1 (mTORC1) is particularly sensitive to amino acid availability.[3] It is highly probable that H-Lys-Arg-OH, upon cellular uptake or extracellular interaction, contributes to the amino acid pool that signals to mTORC1.

Activation of mTORC1 by lysine and arginine initiates a cascade of downstream phosphorylation events, including the phosphorylation of p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][3] This leads to an increase in protein translation and ribosome biogenesis, ultimately promoting cell growth and proliferation.[1][3] Studies in bovine myocytes have demonstrated a dose-dependent increase in the phosphorylation of mTOR and p70S6K in response to both arginine and lysine supplementation, suggesting that H-Lys-Arg-OH could play a significant role in promoting muscle hypertrophy.[1]

Figure 1: Proposed mTOR signaling activation by H-Lys-Arg-OH.

Interaction with Cell Membranes: Antimicrobial and Cell-Penetrating Properties

Short cationic peptides are known for their ability to interact with and disrupt microbial cell membranes, a key mechanism of their antimicrobial activity.[4][5][6] The positively charged lysine and arginine residues of H-Lys-Arg-OH are expected to electrostatically interact with the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids.[4][5][6] This interaction can lead to membrane destabilization, pore formation, and ultimately cell death.[4][5][6]

Furthermore, the properties that confer antimicrobial activity also underpin the ability of certain peptides to act as cell-penetrating peptides (CPPs).[5] Arginine-rich peptides, in particular, are well-documented CPPs.[7] It is plausible that H-Lys-Arg-OH possesses cell-penetrating capabilities, allowing it to be internalized by mammalian cells. This uptake is likely mediated by direct membrane translocation or through endocytic pathways.[7]

Figure 2: Proposed antimicrobial mechanism of H-Lys-Arg-OH.

Influence on Osteoblast Activity

In vitro studies on human osteoblasts have shown that both L-arginine and L-lysine positively influence cell function, suggesting a role for H-Lys-Arg-OH in bone metabolism.[8] L-arginine supplementation has been found to significantly increase the production of alkaline phosphatase (ALP), nitric oxide (NO), and type I collagen (PICP), all of which are important markers of osteoblast activity and bone formation.[8] L-lysine has been shown to primarily affect osteoblast proliferation.[8] The simultaneous administration of both amino acids demonstrated a synergistic effect in reducing the levels of interleukin-6 (IL-6), a cytokine associated with bone resorption.[8]

Potential for Integrin-Mediated Signaling

While direct evidence is lacking, there is a possibility that H-Lys-Arg-OH could interact with integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell interactions. This hypothesis is based on findings that a bioconjugate of lysine and arginine can mimic the biological activity of Arg-Gly-Asp (RGD) peptides, which are well-known ligands for many integrins.[9] Such an interaction could potentially trigger intracellular signaling cascades that influence cell adhesion, migration, and survival.

Quantitative Data on the Effects of L-Lysine and L-Arginine

The following tables summarize quantitative data from studies on the individual amino acid components of H-Lys-Arg-OH.

Table 1: Effects of L-Arginine and L-Lysine on mTOR Pathway Activation in Bovine Myocytes [1]

| Treatment | Concentration (µM) | p-mTOR/mTOR (relative abundance) | p-P70S6K/P70S6K (relative abundance) |

| Control | 0 | 1.00 | 1.00 |

| L-Arginine | 60 | 1.52 | 1.68 |

| L-Arginine | 120 | 2.15 | 2.25 |

| L-Lysine | 50 | 1.35 | 1.45 |

| L-Lysine | 100 | 1.78 | 1.95 |

*p < 0.05, **p < 0.01 compared to control.

Table 2: Effects of L-Arginine and L-Lysine on Human Osteoblast Function [8]

| Parameter | Control | L-Arginine (0.625 mg/ml) | L-Lysine (0.587 mg/ml) | L-Arg + L-Lys |

| ALP (U/L) | 15.2 ± 1.8 | 25.4 ± 2.1 | 16.1 ± 1.5 | 26.3 ± 2.3 |

| NO (µmol/L) | 2.8 ± 0.4 | 5.1 ± 0.6 | 3.1 ± 0.5 | 5.5 ± 0.7 |

| PICP (ng/ml) | 125 ± 15 | 210 ± 22 | 135 ± 18 | 225 ± 25 |

| IL-6 (pg/ml) | 45.3 ± 5.2 | 30.1 ± 3.5* | 42.5 ± 4.8 | 25.8 ± 2.9 |

| Proliferation (MTT) | 100% | 115% | 145% | 155%** |

*p < 0.05, **p < 0.01 compared to control.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below as a reference for researchers investigating the effects of H-Lys-Arg-OH.

Western Blotting for mTOR Pathway Analysis

-

Cell Culture and Treatment: Plate bovine myocytes in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free medium for 12 hours. Treat cells with varying concentrations of H-Lys-Arg-OH for the desired time points.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated mTOR and p70S6K overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the protein bands and normalize the phosphorylated protein levels to the total protein levels.

MTT Assay for Cell Proliferation

-

Cell Seeding: Seed human osteoblasts in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of H-Lys-Arg-OH and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control (untreated cells).

Figure 3: General experimental workflow for studying H-Lys-Arg-OH.

Conclusion and Future Directions

Future research should focus on directly investigating the effects of the H-Lys-Arg-OH dipeptide on various cell types to confirm these putative mechanisms. Key areas of investigation should include its cellular uptake efficiency, its precise role in modulating the mTOR pathway, its efficacy as an antimicrobial agent against a range of pathogens, and its potential for integrin binding and subsequent signaling. Such studies will be crucial for fully elucidating the therapeutic potential of this promising dipeptide.

References

- 1. Making sure you're not a bot! [iastatedigitalpress.com]

- 2. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino acid-dependent control of mTORC1 signaling: a variety of regulatory modes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New short cationic antibacterial peptides. Synthesis, biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of novel cationic amino acid-enriched short peptides: design, SPPS, biological evaluation and in silico study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08313F [pubs.rsc.org]

- 6. Are the short cationic lipopeptides bacterial membrane disruptors? Structure-Activity Relationship and molecular dynamic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysine to arginine mutagenesis of chlorotoxin enhances its cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Lys-Arg Dipeptide: A Technical Guide for Researchers

An In-depth Exploration of the Natural Occurrence, Biosynthesis, and Potential Physiological Significance of Lysyl-Arginine

Introduction

The dipeptide Lys-Arg, formed from the essential amino acid L-lysine and the semi-essential amino acid L-arginine, is a recognized metabolite with emerging interest in the scientific community.[1][2] While its constituent amino acids are well-characterized for their critical roles in protein synthesis, cellular signaling, and metabolic pathways, the specific biological functions and natural distribution of the Lys-Arg dipeptide remain an area of active investigation. This technical guide provides a comprehensive overview of the current knowledge surrounding the Lys-Arg dipeptide, intended for researchers, scientists, and drug development professionals. The document summarizes available data, outlines detailed experimental protocols for its study, and explores its potential physiological relevance.

Natural Occurrence and Biosynthesis

Direct quantitative data on the natural occurrence of the Lys-Arg dipeptide in various tissues and biological fluids is currently limited in publicly available research. However, its presence as a metabolite suggests it is an endogenous compound.[1][2] The generation of dipeptides in biological systems can be attributed to two primary processes: the partial hydrolysis of larger polypeptides and the direct enzymatic synthesis from free amino acids.

Potential Biosynthetic Pathways

The precise enzymatic machinery responsible for the direct synthesis of the Lys-Arg dipeptide has not yet been definitively identified. However, several enzymatic pathways are known to catalyze the formation of dipeptides:

-

Aminoacyl-tRNA Synthetases (ARSs): These enzymes, primarily known for charging tRNAs with their cognate amino acids for protein synthesis, have been shown to catalyze the formation of dipeptides under certain conditions.[1][3][4] It is plausible that a specific ARS or a related enzyme could mediate the ATP-dependent condensation of lysine and arginine.

-

Cyclodipeptide Synthases (CDPSs): This family of enzymes utilizes aminoacyl-tRNAs to synthesize cyclodipeptides, which can be further processed into linear dipeptides.[5]

-

Carnosinase Synthase (ATPGD1): While primarily responsible for the synthesis of carnosine (β-alanyl-L-histidine), this enzyme has demonstrated a degree of substrate promiscuity, showing some activity with L-lysine and L-arginine.[6]

A proposed biosynthetic pathway for the Lys-Arg dipeptide is illustrated below.

Figure 1: Proposed enzymatic synthesis of Lys-Arg dipeptide.

Generation from Protein Degradation

The degradation of intracellular and extracellular proteins is another likely source of endogenous dipeptides. Two major cellular systems are responsible for protein catabolism:

-

The Ubiquitin-Proteasome System: This pathway primarily degrades short-lived and abnormal proteins into smaller peptides, which can range from 2 to 24 amino acids in length.[7][8][9] These peptides are then further hydrolyzed into smaller peptides and free amino acids by various peptidases.

-

The Lysosomal System: Lysosomes contain a host of proteases and peptidases that degrade long-lived proteins, organelles, and extracellular proteins taken up by endocytosis.[10][11][12][13] The breakdown of proteins within lysosomes can generate a pool of di- and tripeptides that are subsequently transported into the cytoplasm.

Figure 2: Potential generation of Lys-Arg from protein degradation.

Quantitative Analysis of Lys-Arg Dipeptide

To date, no studies have published specific quantitative data for endogenous Lys-Arg dipeptide concentrations in biological tissues. The development of a robust and sensitive analytical method is crucial for elucidating its distribution and physiological relevance. Based on established methods for the quantification of other dipeptides, a UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method is proposed.

Experimental Protocol: UPLC-MS/MS Quantification of Lys-Arg

This protocol is adapted from a validated method for the analysis of 36 other dipeptides and would require optimization and validation for Lys-Arg.[10][12]

1. Sample Preparation (from Tissue)

-

Accurately weigh 10-20 mg of frozen tissue.

-

Add 500 µL of ice-cold extraction buffer (e.g., 80% methanol in water) containing an appropriate internal standard (e.g., a stable isotope-labeled Lys-Arg).

-

Homogenize the tissue using a bead-beater or sonicator on ice.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of mobile phase A for UPLC-MS/MS analysis.

2. Derivatization (Optional but Recommended for Improved Chromatography)

-

Derivatization with reagents such as AccQ-Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) can improve chromatographic retention and ionization efficiency.[10][12] Follow the manufacturer's protocol for derivatization of the reconstituted extract.

3. UPLC-MS/MS Parameters

-

UPLC System: A high-pressure liquid chromatography system capable of gradient elution.

-

Column: A reversed-phase column suitable for polar analytes, such as a C18 or HILIC column (e.g., ACQUITY UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient from 5% to 95% B over approximately 10-15 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: Proposed MRM Transitions for Lys-Arg Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Lys-Arg | 303.2 | 174.1 (Arginine immonium ion) | To be optimized |

| 129.1 (Lysine immonium ion) | To be optimized | ||

| 70.1 (Arginine side chain fragment) | To be optimized | ||

| Lys-Arg (Internal Standard, e.g., ¹³C₆,¹⁵N₄-Lys-Arg) | 313.2 | 179.1 | To be optimized |

Note: The exact m/z values and collision energies will need to be determined experimentally using a synthesized Lys-Arg standard.

References

- 1. Dipeptide synthesis catalyzed by aminoacyl-tRNA synthetases from Bacillus stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-lysyl-L-arginine | C12H26N6O3 | CID 15061422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of cysteine-containing dipeptides by aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of cysteine-containing dipeptides by aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proteasome - Wikipedia [en.wikipedia.org]

- 9. pnas.org [pnas.org]

- 10. Mechanism of lysosome rupture by dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. api.pageplace.de [api.pageplace.de]

- 12. youtube.com [youtube.com]

- 13. Basics of protein degradation [cureffi.org]

An In-depth Technical Guide to the Theoretical Properties of H-Lys-Arg-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Lys-Arg-OH, composed of L-lysine and L-arginine, is a molecule of significant interest in biochemical and pharmaceutical research. Its structure, featuring two basic amino acid residues, imparts unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the core theoretical properties of H-Lys-Arg-OH, including its physicochemical characteristics, potential biological functions, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The theoretical physicochemical properties of H-Lys-Arg-OH have been largely determined through computational models. While experimental data for this specific dipeptide is limited in publicly available literature, the following tables summarize the most relevant computed and extrapolated values, providing a foundational understanding of its molecular characteristics.

Table 2.1: General Physicochemical Properties of H-Lys-Arg-OH

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆N₆O₃ | PubChem[1] |

| Molecular Weight | 302.37 g/mol | PubChem[1] |

| Canonical SMILES | C(CC(C(=O)NC(CC(N)=O)N)N)CN=C(N)N | PubChem |

| InChI Key | NPYJWOGAGLFWBF-IMJSIDKUSA-N | PubChem |

| Appearance | Solid (Predicted) | PubChem |

Table 2.2: Predicted Physicochemical Data for H-Lys-Arg-OH

| Property | Predicted Value | Method/Source |

| XLogP3 | -4.7 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donors | 7 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 6 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 11 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 184 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 21 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 357 | Cactvs 3.4.8.18 |

Potential Biological Activity and Signaling Pathway

Research suggests that dipeptides containing lysine and arginine can mimic the biological activity of the Arg-Gly-Asp (RGD) peptide sequence. RGD peptides are well-known ligands for integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The interaction of RGD-containing ligands with integrins triggers intracellular signaling cascades, collectively known as "outside-in" signaling, which regulate a wide range of cellular processes including cell survival, proliferation, migration, and differentiation.

Given the structural similarities and the presence of the key arginine residue, it is hypothesized that H-Lys-Arg-OH may act as an RGD mimetic and engage with integrin receptors. Upon binding to the extracellular domain of an integrin heterodimer, H-Lys-Arg-OH could induce a conformational change in the integrin, leading to the recruitment and activation of intracellular signaling proteins at focal adhesions.

A key signaling axis initiated by integrin activation involves the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). Activated FAK then serves as a docking site for the Src family of non-receptor tyrosine kinases. The formation of the FAK-Src complex leads to the phosphorylation of numerous downstream substrates, including paxillin and p130Cas, which in turn activate further signaling pathways such as the MAPK/ERK pathway, ultimately influencing gene expression and cellular behavior.

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and characterization of H-Lys-Arg-OH. These protocols are based on established solid-phase peptide synthesis (SPPS) and analytical techniques commonly employed in peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS) of H-Lys-Arg-OH

Solid-phase peptide synthesis is the method of choice for the chemical synthesis of peptides. The following protocol describes the synthesis of H-Lys-Arg-OH on a Wang resin using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Lys(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal lysine.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using RP-HPLC to isolate the target H-Lys-Arg-OH from synthesis-related impurities.

Materials:

-

Crude H-Lys-Arg-OH peptide

-

HPLC system with a UV detector

-

Preparative C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Chromatography:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes) at a suitable flow rate.

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak representing H-Lys-Arg-OH.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Characterization

The identity and purity of the synthesized peptide are confirmed using mass spectrometry and analytical RP-HPLC.

4.3.1 Mass Spectrometry (MS)

-

Method: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

-

Procedure: Dissolve a small amount of the purified peptide in an appropriate solvent and analyze it according to the instrument's protocol.

-

Expected Result: A major peak corresponding to the calculated molecular weight of H-Lys-Arg-OH (302.37 Da for the monoisotopic mass).

4.3.2 Analytical RP-HPLC

-

Method: Reversed-Phase High-Performance Liquid Chromatography.

-

Procedure:

-

Dissolve a small amount of the purified peptide in Mobile Phase A.

-

Inject the sample onto an analytical C18 column.

-

Run a gradient of Mobile Phase B (e.g., 5% to 95% over 15 minutes).

-

Monitor the chromatogram at 214 nm.

-

-

Expected Result: A single major peak, indicating the purity of the synthesized peptide. Purity is calculated based on the area of the main peak relative to the total area of all peaks.

Stability and Storage

Peptides are susceptible to degradation, which can impact their biological activity and shelf-life. The stability of H-Lys-Arg-OH is influenced by factors such as pH, temperature, and the presence of enzymes.

-

pH Stability: Dipeptides are generally most stable at a neutral pH. At acidic or basic pH, the peptide bond can be susceptible to hydrolysis.

-

Temperature Stability: For long-term storage, H-Lys-Arg-OH should be stored as a lyophilized powder at -20°C or below. In solution, aliquots should be stored at -20°C or -80°C to minimize degradation from freeze-thaw cycles.

-

Enzymatic Degradation: As a dipeptide, H-Lys-Arg-OH is susceptible to degradation by peptidases present in biological fluids.

Conclusion

H-Lys-Arg-OH is a dipeptide with intriguing theoretical properties and potential biological activities, particularly as a mimic of RGD peptides involved in integrin signaling. This guide has provided a comprehensive overview of its computed physicochemical characteristics, a plausible signaling pathway, and detailed experimental protocols for its synthesis and characterization. While further experimental validation of its properties and biological functions is warranted, the information presented here serves as a robust foundation for researchers and professionals in the field of drug development and biochemical research. The provided methodologies offer a clear path for the synthesis and analysis of H-Lys-Arg-OH, enabling further investigation into its therapeutic potential.

References

In-Depth Technical Guide to the Safety and Handling of H-Lys-Arg-OH

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive guide to the safety and handling of the dipeptide H-Lys-Arg-OH (Lysyl-Arginine). Due to the limited availability of specific safety data for this dipeptide, the information presented herein is largely extrapolated from the known properties of its constituent amino acids, L-Lysine and L-Arginine. It is imperative to handle this compound with the care and precautions applicable to novel chemical entities and to consult the specific safety data sheet (SDS) provided by the supplier.

Chemical and Physical Properties

H-Lys-Arg-OH is a dipeptide composed of L-lysine and L-arginine residues. Its properties are influenced by the characteristics of these two basic amino acids. The salt form, such as H-Arg-Lys-OH TFA, generally exhibits enhanced water solubility and stability[1].

Table 1: Physical and Chemical Properties of H-Lys-Arg-OH and its Constituent Amino Acids

| Property | H-Lys-Arg-OH (Lysyl-Arginine) | L-Lysine Hydrochloride | L-Arginine |

| Molecular Formula | C₁₂H₂₆N₆O₃ | C₆H₁₄N₂O₂ · HCl | C₆H₁₄N₄O₂ |

| Molecular Weight | 302.37 g/mol | 182.65 g/mol | 174.20 g/mol |

| Appearance | White to off-white powder (presumed) | White crystalline powder[2] | White crystalline powder[3] |

| Melting Point | Not available | 263 - 264 °C[2] | 223 - 224 °C (decomposes)[3] |

| Solubility in Water | Soluble (presumed) | Soluble[4] | Soluble[3] |

| pH | Not available | No information available | ~11.4 (10% aqueous solution)[3] |

Toxicological Information

According to the Globally Harmonized System (GHS), L-Lysine hydrochloride is not classified as a hazardous substance[4][5]. For L-Arginine, some suppliers classify it as causing serious eye irritation (H319)[6].

Table 2: Acute Toxicity Data for Constituent Amino Acids

| Substance | Route | Species | LD50/LC50 | Reference |

| L-Lysine hydrochloride | Oral | Rat | > 2000 mg/kg | Not explicitly found in search results, but generally regarded as low toxicity. |

| L-Arginine | Oral | Rat | > 5110 mg/kg | Not explicitly found in search results, but generally regarded as low toxicity. |

Skin Corrosion/Irritation: L-Lysine hydrochloride and L-Arginine are not classified as skin irritants[7].

Serious Eye Damage/Eye Irritation: While L-Lysine hydrochloride is not classified as an eye irritant, some safety data sheets for L-Arginine indicate that it causes serious eye irritation[6][7]. Therefore, appropriate eye protection should be worn when handling H-Lys-Arg-OH.

Respiratory or Skin Sensitization: Neither L-Lysine hydrochloride nor L-Arginine are classified as skin or respiratory sensitizers[7].

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity: There is no data to suggest that L-Lysine or L-Arginine are mutagenic, carcinogenic, or pose a reproductive hazard[7].

Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side shields[8].

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat[8].

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH/MSHA-approved respirator[8].

Handling:

-

Avoid contact with eyes, skin, and clothing[3].

-

Avoid ingestion and inhalation[3].

-

Avoid dust formation[3].

-

Handle in a well-ventilated area[3].

-

Wash hands thoroughly after handling[8].

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place[2][3].

-

Store away from strong oxidizing agents[2].

Experimental Protocols

The following are summaries of standard OECD guidelines for assessing the safety of a chemical substance. These protocols would be appropriate for evaluating the dermal and ocular irritation potential of H-Lys-Arg-OH.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test guideline describes a procedure for the assessment of the irritant or corrosive potential of a substance when applied to the skin[9][10][11].

Methodology:

-

Test Animal: The albino rabbit is the recommended species[9].

-

Preparation: The day before the test, the animal's fur is clipped from the dorsal area of the trunk.

-

Application: A small amount (0.5 g for a solid) of the test substance is applied to a small area of skin (about 6 cm²) and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure duration is typically 4 hours[12].

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal)[13].

-

Scoring: The reactions are scored on a scale of 0 to 4.

-

Classification: The substance is classified as an irritant based on the severity and persistence of the skin reactions.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test guideline provides a method for determining the potential of a substance to cause eye irritation or corrosion[14][15][16].

Methodology:

-

Test Animal: The albino rabbit is the preferred species[14].

-

Procedure: A single dose of the test substance (0.1 mL for a liquid or not more than 0.1 g for a solid) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The reactions of the cornea, iris, and conjunctiva are scored.

-

Scoring: A scoring system is used to evaluate the degree of ocular lesions.

-

Reversibility: The reversibility of any observed effects is also assessed over a period of 21 days.

-

Classification: The substance is classified based on the severity and reversibility of the eye lesions.

Visualizations

Laboratory Handling Workflow for Peptide Powders

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fishersci.com [fishersci.com]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. carlroth.com [carlroth.com]

- 6. formedium.com [formedium.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. fishersci.com [fishersci.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nucro-technics.com [nucro-technics.com]

- 12. testinglab.com [testinglab.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. nucro-technics.com [nucro-technics.com]

The Biological Significance of Lysine-Arginine Dipeptides: A Technical Guide for Researchers and Drug Development Professionals

Introduction